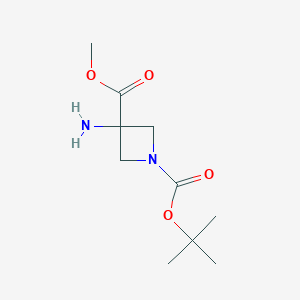

1-tert-Butyl 3-methyl 3-aminoazetidine-1,3-dicarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-O-tert-butyl 3-O-methyl 3-aminoazetidine-1,3-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O4/c1-9(2,3)16-8(14)12-5-10(11,6-12)7(13)15-4/h5-6,11H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BINCCFKDJYPIFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)(C(=O)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-tert-Butyl 3-methyl 3-aminoazetidine-1,3-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a viable synthetic pathway for 1-tert-Butyl 3-methyl 3-aminoazetidine-1,3-dicarboxylate, a valuable building block in medicinal chemistry. The azetidine scaffold is of significant interest in drug discovery due to its ability to introduce conformational rigidity and novel chemical space into molecular design. This document outlines a strategic approach to the synthesis of this specific α,α-disubstituted amino acid derivative, detailing the underlying chemical principles and providing actionable experimental protocols.

Introduction to the Azetidine Scaffold

Azetidines are four-membered nitrogen-containing heterocycles that have garnered considerable attention in pharmaceutical research. Their incorporation into drug candidates can lead to improved metabolic stability, enhanced binding affinity, and favorable pharmacokinetic profiles. The synthesis of substituted azetidines, particularly at the 3-position, allows for the introduction of diverse functional groups crucial for modulating biological activity. This guide focuses on the synthesis of a unique azetidine derivative featuring both a methyl and an amino group at the C3 position, a motif that presents both synthetic challenges and opportunities for novel molecular architectures.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule, this compound (1), suggests a disconnection strategy centered around the formation of the C3-amino bond. A highly efficient and stereospecific method for this transformation is the Curtius rearrangement, which converts a carboxylic acid into an isocyanate that can be subsequently trapped by an alcohol to yield a carbamate. This points to the key intermediate, 1-Boc-3-methyl-azetidine-3-carboxylic acid (2).

This key intermediate can be envisioned to arise from the methylation of the enolate of 1-Boc-azetidine-3-carboxylic acid methyl ester (3). The synthesis of this precursor is well-established and typically starts from commercially available 1-Boc-azetidine-3-carboxylic acid (4).

An alternative, though potentially less direct, approach could involve a Ritter-type reaction on a 1-Boc-3-hydroxy-3-methylazetidine precursor. This pathway would necessitate the synthesis of the corresponding tertiary alcohol.

This guide will primarily focus on the more convergent and likely higher-yielding pathway involving the Curtius rearrangement.

target [label="1-tert-Butyl 3-methyl\n3-aminoazetidine-1,3-dicarboxylate (1)"]; intermediate1 [label="tert-Butyl 3-isocyanato-3-methylazetidine-\n1-carboxylate"]; intermediate2 [label="1-Boc-3-methyl-azetidine-\n3-carboxylic acid (2)"]; intermediate3 [label="1-Boc-azetidine-3-carboxylic\nacid methyl ester (3)"]; starting_material [label="1-Boc-azetidine-3-carboxylic\nacid (4)"];

target -> intermediate1 [label="Carbamate formation\n(Methanol trapping)"]; intermediate1 -> intermediate2 [label="Curtius Rearrangement"]; intermediate2 -> intermediate3 [label="Hydrolysis"]; intermediate3 -> starting_material [label="Esterification & Methylation"]; }

Retrosynthetic analysis of the target molecule.

Synthesis Pathway and Experimental Protocols

The proposed synthetic route is a multi-step process beginning with the readily available 1-Boc-azetidine-3-carboxylic acid. Each step is detailed below with theoretical and practical considerations.

Step 1: Esterification of 1-Boc-azetidine-3-carboxylic acid (4)

The initial step involves the protection of the carboxylic acid functionality as a methyl ester. This is a standard transformation that facilitates the subsequent α-alkylation.

Protocol:

-

To a solution of 1-Boc-azetidine-3-carboxylic acid (4) (1.0 eq) in methanol (5-10 volumes), add thionyl chloride (1.2 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford 1-Boc-azetidine-3-carboxylic acid methyl ester (3).

| Reagent/Solvent | Molar Equivalent/Volume | Purpose |

| 1-Boc-azetidine-3-carboxylic acid | 1.0 | Starting material |

| Methanol | 5-10 volumes | Reagent and solvent |

| Thionyl chloride | 1.2 | Esterification reagent |

| Saturated NaHCO₃ solution | As needed | Neutralization of excess acid |

| Brine | As needed | Aqueous wash |

| Ethyl acetate | As needed | Extraction solvent |

| Anhydrous Na₂SO₄ | As needed | Drying agent |

Step 2: α-Methylation of 1-Boc-azetidine-3-carboxylic acid methyl ester (3)

This crucial step introduces the methyl group at the C3 position. The reaction proceeds via the formation of an enolate followed by quenching with an electrophilic methyl source. Strong, non-nucleophilic bases are required to achieve complete deprotonation.

Protocol:

-

Dissolve 1-Boc-azetidine-3-carboxylic acid methyl ester (3) (1.0 eq) in anhydrous tetrahydrofuran (THF) (10-20 volumes) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C.

-

Add a solution of lithium diisopropylamide (LDA) (1.1 eq) in THF dropwise, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.

-

Add methyl iodide (1.2 eq) dropwise to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

-

Quench the reaction by the addition of saturated ammonium chloride solution.

-

Extract the product with ethyl acetate, and wash the combined organic layers with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield 1-tert-butyl 3-methyl azetidine-1,3-dicarboxylate.

| Reagent/Solvent | Molar Equivalent/Volume | Purpose |

| 1-Boc-azetidine-3-carboxylate | 1.0 | Substrate |

| Anhydrous THF | 10-20 volumes | Solvent |

| Lithium diisopropylamide (LDA) | 1.1 | Strong base for enolate formation |

| Methyl iodide | 1.2 | Methylating agent |

| Saturated NH₄Cl solution | As needed | Reaction quench |

| Ethyl acetate | As needed | Extraction solvent |

| Anhydrous Na₂SO₄ | As needed | Drying agent |

Step 3: Saponification to 1-Boc-3-methyl-azetidine-3-carboxylic acid (2)

The methyl ester is hydrolyzed back to the carboxylic acid to prepare for the Curtius rearrangement.

Protocol:

-

Dissolve the methylated ester from Step 2 (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

-

Add lithium hydroxide (LiOH) (1.5 eq) and stir the mixture at room temperature for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, acidify the reaction mixture to pH ~3 with 1N HCl.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain 1-Boc-3-methyl-azetidine-3-carboxylic acid (2), which can often be used in the next step without further purification.

| Reagent/Solvent | Molar Equivalent/Volume | Purpose |

| Methylated Ester | 1.0 | Substrate |

| THF/Water | 3:1 v/v | Solvent system |

| Lithium hydroxide | 1.5 | Hydrolysis reagent |

| 1N HCl | As needed | Acidification |

| Ethyl acetate | As needed | Extraction solvent |

Step 4: Curtius Rearrangement and Carbamate Formation

This is the key transformation to introduce the amino functionality. The carboxylic acid is converted to an acyl azide, which then undergoes thermal rearrangement to an isocyanate. The isocyanate is trapped in situ with methanol to form the desired methyl carbamate. A one-pot procedure using diphenylphosphoryl azide (DPPA) is often employed for this transformation.[1][2]

Protocol:

-

Dissolve 1-Boc-3-methyl-azetidine-3-carboxylic acid (2) (1.0 eq) in anhydrous toluene (10-20 volumes) under an inert atmosphere.

-

Add triethylamine (1.2 eq) to the solution.

-

Add diphenylphosphoryl azide (DPPA) (1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to 80-90 °C and stir for 2-4 hours, monitoring the formation of the isocyanate (often observable by IR spectroscopy by the appearance of a strong absorption around 2250-2270 cm⁻¹).

-

After the rearrangement is complete (disappearance of the acyl azide peak), cool the reaction mixture to room temperature.

-

Add anhydrous methanol (5-10 eq) and stir the mixture for an additional 2-3 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography to yield this compound (1).

| Reagent/Solvent | Molar Equivalent/Volume | Purpose |

| Carboxylic Acid (2) | 1.0 | Substrate |

| Anhydrous Toluene | 10-20 volumes | Solvent |

| Triethylamine | 1.2 | Base |

| Diphenylphosphoryl azide | 1.1 | Acyl azide formation reagent |

| Anhydrous Methanol | 5-10 | Isocyanate trapping agent |

A [label="1-Boc-azetidine-3-carboxylic acid (4)"]; B [label="1-Boc-azetidine-3-carboxylic\nacid methyl ester (3)"]; C [label="1-tert-Butyl 3-methyl\nazetidine-1,3-dicarboxylate"]; D [label="1-Boc-3-methyl-azetidine-\n3-carboxylic acid (2)"]; E [label="tert-Butyl 3-isocyanato-3-methyl-\nazetidine-1-carboxylate"]; F [label="1-tert-Butyl 3-methyl\n3-aminoazetidine-1,3-dicarboxylate (1)"];

A -> B [label=" Esterification\n(MeOH, SOCl₂)"]; B -> C [label=" α-Methylation\n(LDA, MeI)"]; C -> D [label=" Saponification\n(LiOH)"]; D -> E [label=" Curtius Rearrangement\n(DPPA, Heat)"]; E -> F [label=" Carbamate Formation\n(MeOH)"]; }

Overall synthetic workflow.

Alternative Pathway: The Ritter Reaction

An alternative approach to the target molecule could involve the Ritter reaction.[3] This would begin with the synthesis of 1-Boc-3-hydroxy-3-methylazetidine.

-

Synthesis of 1-Boc-3-hydroxy-3-methylazetidine: This can be achieved by the addition of a methyl Grignard reagent (MeMgBr) to 1-Boc-3-azetidinone.

-

Ritter Reaction: The resulting tertiary alcohol can then be subjected to Ritter reaction conditions, typically a strong acid (e.g., sulfuric acid) and a nitrile (e.g., acetonitrile). This would form an N-acetyl amino derivative.

-

Hydrolysis and Esterification: Subsequent hydrolysis of the amide and esterification of the carboxylic acid would be required to obtain the final product.

While plausible, this route may involve harsher reaction conditions and additional protection/deprotection steps, potentially leading to lower overall yields compared to the Curtius rearrangement pathway.

Characterization and Data

The structural confirmation of the final product and key intermediates would be conducted using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the presence of the characteristic protons and carbons of the azetidine ring, the Boc group, the methyl ester, and the C3-methyl group.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact molecular weight and elemental composition of the synthesized compounds.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to monitor the progress of the reaction, for example, by observing the disappearance of the carboxylic acid O-H stretch and the appearance of the isocyanate peak during the Curtius rearrangement.

Expected Spectroscopic Data for this compound (1):

-

¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~5.5 (br s, 1H, NH), 4.1-3.9 (m, 4H, CH₂ of azetidine), 3.7 (s, 3H, OCH₃), 1.6 (s, 3H, C(3)-CH₃), 1.4 (s, 9H, C(CH₃)₃).

-

¹³C NMR (CDCl₃, 101 MHz): δ (ppm) ~173 (C=O, ester), 156 (C=O, Boc), 80 (C(CH₃)₃), 58 (C3), 53 (CH₂ of azetidine), 52 (OCH₃), 28 (C(CH₃)₃), 24 (C(3)-CH₃).

-

HRMS (ESI): Calculated for C₁₁H₂₀N₂O₄ [M+H]⁺, found [M+H]⁺.

Conclusion

The synthesis of this compound presents a challenging yet achievable goal for medicinal chemists. The outlined pathway, leveraging a key Curtius rearrangement, offers a strategic and efficient approach to this valuable building block. Careful optimization of each step, particularly the α-methylation and the Curtius reaction, will be crucial for achieving high yields and purity. The availability of this and similar α,α-disubstituted azetidine amino acids will undoubtedly facilitate the exploration of novel chemical space in drug discovery programs.

References

- The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - N

- 1-N-Boc-3-hydroxyazetidine synthesis - ChemicalBook

- SUPPLEMENTARY INFORMATION - Macmillan Group - Princeton University

- Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate - Indian Journal of Heterocyclic Chemistry

- Curtius rearrangement - Wikipedia

- Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid - PubMed

- optimization of reaction conditions for the Curtius rearrangement - Benchchem

- Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid - American Chemical Society

- Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)

- Ritter reaction - Wikipedia

Sources

An In-depth Technical Guide to the Physicochemical Properties of 1-tert-butyl 3-methyl 3-aminoazetidine-1,3-dicarboxylate

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of the Azetidine Scaffold

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous pharmacokinetic and pharmacodynamic properties is relentless. Among the privileged structures, the azetidine ring—a four-membered nitrogen-containing heterocycle—has emerged as a cornerstone for innovation.[1][2][3] Its inherent ring strain (approx. 25.4 kcal/mol) and conformational rigidity provide a unique, three-dimensional sp³-rich framework that is significantly more stable than aziridines yet more reactive than pyrrolidines.[3] This distinct profile allows chemists to design molecules with enhanced metabolic stability, improved aqueous solubility, and refined receptor-binding affinities.[1][4][5]

This guide provides an in-depth analysis of 1-tert-butyl 3-methyl 3-aminoazetidine-1,3-dicarboxylate , a key building block that embodies the strategic advantages of the azetidine core. This molecule features a geminal amino and ester substitution pattern, offering orthogonal handles for diverse synthetic elaborations. Understanding its core physicochemical properties is paramount for researchers aiming to leverage this scaffold in the design of next-generation therapeutics.

Core Physicochemical Profile

The predictive and known properties of this compound are summarized below. These parameters form the foundation for anticipating its behavior in biological systems and guiding experimental design.

| Property | Value / Prediction | Source | Significance in Drug Discovery |

| Molecular Formula | C₁₀H₁₈N₂O₄ | [6] | Defines the elemental composition and exact mass. |

| Molecular Weight | 230.26 g/mol | [6] | Influences diffusion rates and compliance with Lipinski's Rule of Five. |

| CAS Number | 1782647-31-7 | [6] | Unique identifier for substance registration and literature tracking. |

| Predicted pKa | ~7.5 - 8.5 (for the primary amine) | Inferred | Determines the ionization state at physiological pH (7.4), critically impacting solubility, cell permeability, and target engagement. |

| Predicted logP | 0.5 - 1.5 | Inferred | A measure of lipophilicity; this moderate value suggests a balance between aqueous solubility and membrane permeability. |

| Predicted Aqueous Solubility | Moderately Soluble | Inferred | Essential for drug absorption and formulation; solubility is highly pH-dependent due to the basic amine.[7][8] |

| Polar Surface Area (PSA) | ~84.8 Ų | Inferred | Correlates with membrane permeability and is a key descriptor for predicting oral bioavailability. |

The Causality Behind Key Physicochemical Parameters

pKa: The Master of Ionization and Interaction

The primary aliphatic amine at the C3 position is the sole basic center in the molecule. Its pKa dictates the equilibrium between the neutral and the protonated (azetidinium) form. At physiological pH, a significant portion of the molecules will be protonated, which typically enhances aqueous solubility. However, this charge can hinder passive diffusion across lipid membranes. This trade-off is a central challenge in drug design, and precise pKa knowledge allows for the strategic modulation of a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

logP: The Arbiter of Lipophilicity and Distribution

The octanol-water partition coefficient (logP) quantifies a compound's lipophilicity.[9] A balanced logP is often desired; if too high, a compound may exhibit poor solubility and high plasma protein binding, becoming trapped in lipid bilayers.[10] If too low, it may fail to cross cellular membranes to reach its target.[11] The value for this molecule, which balances the hydrophilic amino group with the lipophilic tert-butyl and ester moieties, suggests it is well-positioned for favorable ADME properties.

Aqueous Solubility: The Gateway to Bioavailability

Poor aqueous solubility is a leading cause of failure in drug development.[7][12] It limits oral absorption and complicates intravenous formulation.[7] The solubility of this compound is intrinsically linked to its pKa; it will exhibit higher solubility at pH values below its pKa, where the protonated, charged form dominates.[12] Therefore, experimental determination across a pH range is crucial.

Experimental Protocols for Physicochemical Characterization

The following sections detail robust, field-proven methodologies for the empirical determination of the critical physicochemical properties of this compound.

Protocol 1: pKa Determination by Potentiometric Titration

This method directly measures the pH of a solution as a titrant is added, allowing for the precise determination of the pKa at the half-equivalence point.[13][14]

Methodology:

-

Sample Preparation: Accurately weigh ~10-20 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of a suitable co-solvent/water mixture (e.g., 50:50 methanol/water) to ensure complete dissolution.

-

Initial pH Adjustment: Add a small amount of standardized strong acid (e.g., 0.1 M HCl) to ensure the starting pH is at least 2 units below the expected pKa, fully protonating the amine.

-

Titration: Place the solution in a thermostatted vessel (25°C) with constant stirring. Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), adding small, precise aliquots.

-

Data Acquisition: Record the pH after each addition of titrant using a calibrated pH meter.

-

Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

-

pKa Calculation: The pKa is the pH at the point where exactly half of the volume of NaOH required to reach the equivalence point has been added.[13][14] This can be determined from the first derivative of the titration curve.

Protocol 2: logP Determination by the Shake-Flask Method

The shake-flask method remains the "gold standard" for logP determination due to its direct measurement of partitioning at equilibrium.[9][15]

Methodology:

-

Phase Preparation: Prepare a solution of n-octanol saturated with water and a solution of water (or pH 7.4 phosphate buffer) saturated with n-octanol. This pre-saturation is critical to prevent volume changes during the experiment.

-

Sample Preparation: Prepare a stock solution of the compound in the aqueous phase at a known concentration (e.g., 1 mg/mL).

-

Partitioning: In a separation funnel, combine equal volumes (e.g., 10 mL) of the pre-saturated n-octanol and the aqueous stock solution.

-

Equilibration: Shake the funnel vigorously for a set period (e.g., 30 minutes) to facilitate partitioning. Then, allow the phases to separate completely by letting them stand undisturbed for several hours (or centrifuge to expedite separation).

-

Concentration Measurement: Carefully separate the two phases. Accurately measure the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical technique (e.g., HPLC-UV or LC-MS).

-

logP Calculation: Calculate the partition coefficient (P) and its logarithm:

Protocol 3: Thermodynamic Aqueous Solubility Determination

This protocol determines the equilibrium solubility, which is the most accurate and relevant measure for late-stage drug development and formulation.[7][8][16]

Methodology:

-

Buffer Preparation: Prepare aqueous buffers at relevant pH values (e.g., pH 5.0, pH 7.4).

-

Sample Addition: Add an excess amount of the solid compound to a vial containing a known volume of the buffer. The presence of undissolved solid at the end of the experiment is essential.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure thermodynamic equilibrium is reached.[16]

-

Phase Separation: Separate the undissolved solid from the solution by filtration (using a low-binding filter, e.g., 0.22 µm PVDF) or centrifugation.

-

Quantification: Dilute the resulting saturated supernatant with a suitable solvent and measure the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV or LC-MS) against a standard calibration curve.

-

Result Reporting: The measured concentration is reported as the thermodynamic solubility in µg/mL or µM.

Conclusion

This compound is a strategically designed chemical scaffold that offers significant potential for drug discovery programs. Its physicochemical profile, characterized by a basic amine for solubility modulation and a balanced lipophilicity, makes it an attractive starting point for library synthesis. The experimental protocols detailed herein provide a robust framework for researchers to validate these properties, ensuring that data-driven decisions guide the optimization of lead candidates. A thorough understanding and empirical measurement of pKa, logP, and solubility are not merely procedural steps but are foundational to the successful translation of a chemical entity into a viable therapeutic agent.

References

-

Avdeef, A., et al. (2013). Development of Methods for the Determination of pKa Values. PMC, NIH. [Link]

-

Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Sygnature Discovery. [Link]

-

Singh, U., et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. [Link]

-

Zlotorzynski, M. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education. [Link]

-

Experiment # 11: Spectroscopic determination of indicator pKa. ULM. [Link]

-

Humphries, L. D., et al. (2021). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. NIH. [Link]

-

LogP—Making Sense of the Value. ACD/Labs. [Link]

-

How to calculate pKa. BYJU'S. [Link]

-

Humphries, L. D., et al. (2021). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. ACS Publications. [Link]

-

Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry. [Link]

-

Loftsson, T., & Hreinsdóttir, D. (2006). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech. [Link]

-

Studzińska, S., et al. (2024). The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. MDPI. [Link]

-

Huesgen, A.G. Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent. [Link]

-

Votano, J. R., et al. (2006). Novel Methods for the Prediction of logP, pKa, and logD. ACS Publications. [Link]

-

Aqueous Solubility Assays. Creative Bioarray. [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

Varule, G., et al. (2023). Synthesis and Characterization of a Novel Azetidine Derivative. International Journal of Advanced Research in Science, Communication and Technology. [Link]

-

Kumar, P., & Rej, S. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

-

Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. The Royal Society of Chemistry. [Link]

-

1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate. PubChem. [Link]

-

Zhang, M., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. PMC, NIH. [Link]

-

tert-Butyl 3-aminoazetidine-1-carboxylate, CAS No. 193269-78-2. iChemical. [Link]

-

1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, 1-(1,1-dimethylethyl) ester. Organic Syntheses Procedure. [Link]

-

NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. UT Southwestern Medical Center. [Link]

-

tert-butyl 3-(6-aminopyridin-3-yl)azetidine-1-carboxylate. Knight Chemicals Online. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. ijarsct.co.in [ijarsct.co.in]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. calpaclab.com [calpaclab.com]

- 7. sygnaturediscovery.com [sygnaturediscovery.com]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. acdlabs.com [acdlabs.com]

- 10. The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography [mdpi.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. pennwest.edu [pennwest.edu]

- 14. byjus.com [byjus.com]

- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Aqueous Solubility Assay - Enamine [enamine.net]

structure elucidation of 1-tert-butyl 3-methyl 3-aminoazetidine-1,3-dicarboxylate

An In-depth Technical Guide to the Structure Elucidation of 1-tert-butyl 3-methyl 3-aminoazetidine-1,3-dicarboxylate

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of chemical synthesis and analysis. This guide provides a comprehensive, in-depth exploration of the analytical techniques and data interpretation required for the , a compound of interest in medicinal chemistry due to its substituted azetidine core.[1][2] This document is structured to provide not just a methodology, but a detailed rationale for the application of various spectroscopic techniques, reflecting the thought process of an experienced analytical scientist.

Introduction: The Significance of Structural Verification

The molecule, this compound, with a molecular formula of C10H18N2O4, presents a unique structural challenge.[3] It incorporates a sterically hindered quaternary carbon within a strained four-membered azetidine ring, functionalized with a primary amine, a tert-butoxycarbonyl (Boc) protecting group, and a methyl ester. Each of these features imparts distinct spectroscopic signatures that must be carefully assigned to confirm the overall structure. This guide will detail a multi-pronged analytical approach, leveraging Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of Nuclear Magnetic Resonance (NMR) techniques to achieve unequivocal structure confirmation.[4][5][6]

A Multi-Technique Approach to Structure Elucidation

The elucidation of a novel or complex small molecule is rarely accomplished with a single analytical method.[4][5] Instead, a synergistic approach, where the data from multiple techniques are integrated, provides the most robust and reliable structural confirmation. The workflow for the analysis of this compound is outlined below.

Caption: Key HMBC correlations for structure confirmation.

Conclusion: A Unified Structural Picture

By systematically acquiring and interpreting data from Mass Spectrometry, IR Spectroscopy, and a comprehensive suite of NMR experiments, a definitive structural assignment for this compound can be achieved. The MS data confirms the molecular formula, the IR spectrum identifies the key functional groups, and the NMR data, particularly the long-range correlations from the HMBC experiment, piece together the molecular puzzle. This integrated analytical approach ensures the highest level of confidence in the elucidated structure, a critical requirement for advancing research and development in the chemical and pharmaceutical sciences.

References

- Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry.

- Advances in structure elucidation of small molecules using mass spectrometry. National Institutes of Health.

- Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data. Journal of Chemical Information and Modeling.

- Spectro: A multi-modal approach for molecule elucidation using IR and NMR data. OpenReview.

- Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central.

- 1-Boc-3-(Aminomethyl)azetidine(325775-44-8) 1H NMR spectrum. ChemicalBook.

- 3-(Cbz-Amino)-azetidine(914348-04-2) 1H NMR spectrum. ChemicalBook.

- 3-[2-(Boc-aMino)ethyl]azetidine Hydrochloride(1170905-43-7) 1 H NMR. ChemicalBook.

- 3-(N-Boc-aminomethyl)azetidine(91188-15-7) 1H NMR spectrum. ChemicalBook.

- Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. National Institutes of Health.

- Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs.

- Accelerated tert -butyloxycarbonyl deprotection of amines in microdroplets produced by a pneumatic spray. OSTI.GOV.

-

31d: Determining structure from IR, MS, and NMR (Part 1). YouTube. Available at: [Link]

-

Identification and structure elucidation by NMR spectroscopy. ResearchGate. Available at: [Link]

- Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry.

-

The Carbonyl Absorption of Carbamates and 2-Oxazolidones in the Infrared Region. Journal of the American Chemical Society. Available at: [Link]

-

Butyl carbamate. National Institute of Standards and Technology. Available at: [Link]

-

I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. Reddit. Available at: [Link]

-

tert-Butyl 3-aminoazetidine-1-carboxylate, CAS No. 193269-78-2. iChemical. Available at: [Link]

-

Carbamic acid benzyl ester. SpectraBase. Available at: [Link]

-

The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. Available at: [Link]

-

21.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. Available at: [Link]

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health. Available at: [Link]

Sources

An In-Depth Technical Guide to 1-tert-butyl 3-methyl 3-aminoazetidine-1,3-dicarboxylate: A Versatile Building Block for Modern Drug Discovery

Introduction: The Rising Prominence of the Azetidine Scaffold in Medicinal Chemistry

In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures that confer advantageous physicochemical and pharmacokinetic properties is relentless. Among the saturated heterocyles, the four-membered azetidine ring has emerged as a "privileged" scaffold.[1][2][3] Its inherent ring strain, approximately 25.4 kcal/mol, lends it a unique reactivity and a rigid, three-dimensional geometry that is highly sought after by medicinal chemists.[2] This conformational rigidity allows for the precise spatial orientation of substituents, enabling enhanced target-ligand interactions.[1] Furthermore, the azetidine moiety often serves as a bioisostere for larger, more flexible, or more lipophilic groups like piperidines or phenyl rings, leading to improved solubility, metabolic stability, and overall drug-like properties.[1]

This guide focuses on a specific, highly functionalized azetidine derivative: 1-tert-butyl 3-methyl 3-aminoazetidine-1,3-dicarboxylate (CAS No. 1782647-31-7). This compound is a valuable building block for the synthesis of complex molecules, particularly in the development of novel therapeutics. Its trifunctional nature—a Boc-protected nitrogen, a methyl ester, and a primary amine at a quaternary center—offers a versatile platform for a variety of chemical transformations. This document will provide a comprehensive overview of its commercial availability, a proposed synthetic route based on established chemical principles, its analytical characterization, and its applications in the field of drug development.

Commercial Availability

This compound is available from several specialized chemical suppliers. Researchers and drug development professionals can procure this reagent in varying quantities, typically with purities of 97% or higher. The availability of this building block from commercial sources significantly accelerates the early stages of drug discovery by obviating the need for de novo synthesis.

| Supplier | CAS Number | Purity | Available Quantities |

| Ambeed | 1782647-31-7 | >95% | 1g, 5g, 10g |

| BenchChem | 1782647-31-7 | Not specified | Not specified |

Note: The information in this table is based on publicly available data from supplier websites and may be subject to change. It is recommended to consult the respective suppliers for the most current information.

Proposed Synthesis: A Mechanistic Approach

Synthetic Workflow Diagram

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Methodology and Mechanistic Rationale

Step 1: Strecker Synthesis of the α-Aminonitrile Intermediate

The initial and key transformation is the introduction of both the amino and a carbon-based functional group at the C3 position of the azetidine ring. The Strecker synthesis is an ideal choice for this purpose.

-

Protocol:

-

To a solution of 1-Boc-3-azetidinone (1.0 eq) in a mixture of methanol and water, add ammonium chloride (NH₄Cl, 1.5 eq) and potassium cyanide (KCN, 1.5 eq).

-

Stir the reaction mixture at room temperature for 24-48 hours, monitoring the consumption of the starting material by TLC or LC-MS.

-

Upon completion, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-aminonitrile intermediate, tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate.

-

-

Expertise & Experience: The choice of the Strecker reaction is based on its reliability in forming α-aminonitriles from ketones. The presence of the Boc protecting group is crucial as it stabilizes the azetidine ring and prevents unwanted side reactions. The reaction conditions are relatively mild, which is important for maintaining the integrity of the strained four-membered ring.

Step 2: Hydrolysis of the Nitrile and Esterification

The final step involves the conversion of the nitrile group to a methyl ester. This can be achieved under acidic conditions in the presence of methanol.

-

Protocol:

-

Suspend the crude α-aminonitrile from the previous step in anhydrous methanol.

-

Cool the mixture in an ice bath and bubble dry hydrogen chloride (HCl) gas through the solution until saturation.

-

Allow the reaction to warm to room temperature and then gently reflux for 12-24 hours.

-

Monitor the reaction for the formation of the desired product.

-

After completion, carefully neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.

-

Purify the crude product by column chromatography to obtain this compound.

-

-

Trustworthiness: This two-step process constitutes a self-validating system. The successful formation of the α-aminonitrile in the first step is a prerequisite for the second step. The subsequent conversion to the methyl ester under acidic methanolysis is a classic and robust transformation. Characterization of the final product by NMR and mass spectrometry will confirm the successful execution of both steps.

Analytical Characterization

A thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4-1.5 ppm), the methyl ester group (a singlet around 3.7-3.8 ppm), and the diastereotopic protons of the azetidine ring (multiplets in the region of 3.5-4.5 ppm). The protons of the primary amine group may appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum should display distinct resonances for the carbonyls of the Boc group and the methyl ester, the quaternary carbon of the Boc group, the methyl carbon of the ester, the carbons of the azetidine ring, and the quaternary carbon at the C3 position.[6]

-

-

High-Performance Liquid Chromatography (HPLC): HPLC is a critical tool for assessing the purity of the final compound. A well-developed method should show a single major peak corresponding to the product.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. Electrospray ionization (ESI) would be a suitable technique, and the expected [M+H]⁺ ion would be observed at m/z 231.14.

Applications in Drug Discovery

The unique structural features of this compound make it a highly valuable building block in the design of novel therapeutics.[3][7]

As a Constrained Amino Acid Mimic

The primary application of this molecule is as a constrained, non-natural amino acid analogue. The azetidine ring imposes significant conformational restrictions compared to open-chain amino acids. When incorporated into peptides or small molecule drugs, this rigidity can lock the molecule into a bioactive conformation, leading to enhanced potency and selectivity for its biological target.

Scaffold for Library Synthesis

The three distinct functional groups offer orthogonal handles for chemical modification, making this compound an excellent scaffold for the creation of compound libraries for high-throughput screening.

-

The primary amine can be acylated, alkylated, or used in reductive amination to introduce a wide range of substituents.

-

The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides.

-

The Boc-protected nitrogen can be deprotected under acidic conditions and subsequently functionalized.

Conceptual Application as a Scaffold

Caption: Versatility of the scaffold for generating diverse chemical libraries.

The azetidine scaffold has been successfully incorporated into a number of approved drugs and clinical candidates, highlighting its importance in modern medicinal chemistry.[1] For instance, azetidine derivatives have been utilized in the development of inhibitors for various enzymes and receptors, including Janus kinases (JAKs) and tachykinin antagonists.[8][9]

Conclusion

This compound is a commercially available and highly versatile building block that provides a robust platform for the design and synthesis of novel, three-dimensional molecules for drug discovery. Its constrained azetidine core, coupled with its trifunctional nature, offers medicinal chemists a powerful tool to explore new chemical space and develop next-generation therapeutics with improved pharmacological profiles. The synthetic strategies and applications outlined in this guide underscore the significant potential of this and related azetidine derivatives in advancing the field of medicinal chemistry.

References

-

Al-Gharabli, S., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry, 41(1), 1-24. [Link]

-

Koutentis, P. A., & Podgórski, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2634-2659. [Link]

-

Singh, R., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(8), e2100083. [Link]

-

Štefane, B., & Požgan, F. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(12), 2634-2659. [Link]

-

Shankar, M., et al. (2023). Current and Future Prospects of Azetidine Derivatives an Overview. Open Access Journal of Pharmaceutical Research, 7(2), 000282. [Link]

-

Kucsman, D., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1083. [Link]

-

ResearchGate. (n.d.). ¹³C NMR chemical shifts of C(2) of enamines derived from α-methyl azetidine (3a′), pyrrolidine (3′). Retrieved January 5, 2026, from [Link]

-

Abreu, A. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

-

MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. [Link]

-

ACS Publications. (n.d.). Exploration of Novel 3-Substituted Azetidine Derivatives As Triple Reuptake Inhibitors. Retrieved January 5, 2026, from [Link]

- Google Patents. (n.d.). CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone.

-

National Center for Biotechnology Information. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Scientific Reports, 9, 15729. [Link]

- Google Patents. (n.d.). WO2000063168A1 - Synthesis of azetidine derivatives.

- Google Patents. (n.d.). WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medwinpublisher.org [medwinpublisher.org]

- 8. CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone - Google Patents [patents.google.com]

- 9. WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents [patents.google.com]

1-tert-Butyl 3-methyl 3-aminoazetidine-1,3-dicarboxylate molecular weight

An In-Depth Technical Guide to 1-tert-Butyl 3-methyl 3-aminoazetidine-1,3-dicarboxylate

Executive Summary

This compound is a specialized, non-natural amino acid derivative built upon the azetidine scaffold. The azetidine ring, a four-membered nitrogen-containing heterocycle, is of significant interest in medicinal chemistry. Its strained ring system imparts a rigid, three-dimensional conformation to molecules, which can lead to enhanced binding affinity and selectivity for biological targets. This guide provides a comprehensive overview of the physicochemical properties, a representative synthetic pathway, analytical characterization methods, and potential applications of this compound, designed for professionals in drug discovery and chemical research. The unique geminal amino-ester substitution at the C3 position, combined with the orthogonal N-Boc and C3-methyl ester protecting groups, makes this molecule a versatile building block for constructing novel chemical entities with precisely controlled stereochemistry and functionality.

Physicochemical and Structural Properties

The fundamental characteristics of this compound define its behavior in chemical and biological systems. Its molecular structure features a tert-butoxycarbonyl (Boc) group protecting the azetidine nitrogen, a strategic choice that enhances stability and solubility in organic solvents while allowing for facile deprotection under acidic conditions.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₈N₂O₄ | [1] |

| Molecular Weight | 230.26 g/mol | [1] |

| CAS Number | 1782647-31-7 | [1] |

| IUPAC Name | This compound | N/A |

| Canonical SMILES | COC(=O)C1(N)CN(C1)C(=O)OC(C)(C)C | N/A |

| Topological Polar Surface Area (TPSA) | 82.81 Ų | [2] |

| Predicted logP | 0.5 - 1.0 | [2] |

Synthesis and Purification

The synthesis of this compound is not described as a standard off-the-shelf procedure in the reviewed literature. However, a robust synthetic route can be designed based on established methodologies for analogous azetidine derivatives, starting from the commercially available intermediate, 1-Boc-3-azetidinone.

Synthetic Strategy: The Strecker Reaction

The most logical and efficient approach to installing a geminal amino and carboxylate-equivalent group onto a ketone is the Strecker amino acid synthesis. This one-pot, multi-component reaction utilizes the ketone, a cyanide source (such as trimethylsilyl cyanide), and an ammonia source to form an intermediate α-aminonitrile. Subsequent hydrolysis and esterification of the nitrile yield the desired product. This pathway is advantageous as it constructs the key C3 stereocenter and installs both required functional groups concurrently.

Representative Experimental Protocol

Step 1: Synthesis of tert-Butyl 3-amino-3-cyanoazetidine-1-carboxylate (α-aminonitrile intermediate)

-

To a solution of 1-Boc-3-azetidinone (1.0 eq) in methanol at 0 °C, add a 7N solution of ammonia in methanol (5.0 eq).

-

Stir the mixture for 30 minutes, then add trimethylsilyl cyanide (1.5 eq) dropwise, ensuring the internal temperature remains below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 24 hours, monitoring by TLC or LC-MS until the starting ketone is consumed.

-

Quench the reaction carefully by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude α-aminonitrile, which can be used in the next step without further purification.[3]

Step 2: Hydrolysis and Esterification to this compound

-

Dissolve the crude tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate (1.0 eq) in methanol.

-

Cool the solution to 0 °C in an ice bath and bubble hydrogen chloride (HCl) gas through the solution for 15-20 minutes, or add acetyl chloride (4.0 eq) dropwise to generate HCl in situ.

-

Seal the reaction vessel and heat to 60 °C for 18 hours. This step facilitates both the hydrolysis of the nitrile to a carboxylic acid and the subsequent Fischer esterification to the methyl ester.

-

Cool the reaction mixture and concentrate under reduced pressure to remove excess methanol and HCl.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with dichloromethane.

-

Dry the combined organic layers over Na₂SO₄, filter, and concentrate.

Purification Workflow

The final crude product is purified using silica gel column chromatography. A gradient elution system, typically starting with 100% ethyl acetate and gradually increasing the polarity with methanol (e.g., 0-10% methanol in ethyl acetate), is effective for separating the target compound from residual starting materials and byproducts. Fractions are collected and analyzed by TLC, and those containing the pure product are combined and concentrated to yield the final compound.

Synthesis Workflow Diagram

Caption: A representative two-step synthesis of the target compound.

Structural Elucidation and Quality Control

Confirming the identity and purity of the synthesized compound is critical. A combination of spectroscopic and chromatographic techniques provides a self-validating system for quality control.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to confirm the molecular structure. The ¹H NMR spectrum is expected to show a characteristic singlet for the nine protons of the tert-butyl group around 1.4 ppm, a singlet for the three methyl ester protons around 3.7 ppm, and distinct signals for the diastereotopic protons of the azetidine ring.

-

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. The measured mass should correspond to the calculated exact mass of the protonated molecule [M+H]⁺, C₁₀H₁₉N₂O₄⁺.

-

High-Performance Liquid Chromatography (HPLC) : HPLC is employed to determine the purity of the final compound. Using a C18 reverse-phase column with a gradient of water and acetonitrile (both typically containing 0.1% formic acid or TFA) allows for the separation of the product from any impurities.

Applications in Research and Drug Development

The azetidine scaffold is a "bioisostere" for larger, more flexible rings like piperidine or conformationally unconstrained alkyl chains. Its inclusion in a drug candidate can improve metabolic stability, cell permeability, and aqueous solubility while locking the molecule into a specific, biologically active conformation.[4]

Conformationally Constrained Amino Acid Mimic

Azetidine carboxylic acids are recognized as rigid analogues of important amino acids like proline and gamma-aminobutyric acid (GABA).[4][5] By restricting the conformational freedom of a peptide backbone or a small molecule inhibitor, these scaffolds can enhance binding to target receptors and enzymes. The title compound serves as a constrained β-amino acid analogue.

Versatile Chemical Building Block

The specific functional groups of this compound make it a highly valuable intermediate:

-

Primary Amine : This serves as a key nucleophilic handle for elaboration via amide bond formation, reductive amination, or arylation, allowing for the exploration of diverse chemical space.

-

Methyl Ester : Can be hydrolyzed to the corresponding carboxylic acid for further coupling reactions or can act as a hydrogen bond acceptor.

-

Boc-Protected Nitrogen : Provides stability during synthesis and can be readily removed to reveal a secondary amine within the azetidine ring, enabling further diversification at that position.

Derivatives of 3-aminoazetidine have shown promise in several therapeutic areas, including as triple reuptake inhibitors for the treatment of depression and as building blocks for anticancer agents.[3][6]

Safety, Handling, and Storage

As a novel chemical entity, this compound should be handled with care, assuming it is potentially hazardous.

-

Personal Protective Equipment (PPE) : Always use a lab coat, safety glasses, and chemical-resistant gloves. All manipulations should be performed in a certified chemical fume hood.

-

Handling : Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

-

Storage : For long-term stability, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and kept in a cool, dark place, preferably refrigerated at 2-8°C.[7]

References

- Vertex AI Search. (n.d.). This compound, 97% Purity, C10H18N2O4, 1 gram.

- Sigma-Aldrich. (n.d.). Methyl 1-Boc-azetidine-3-carboxylate 95%.

- Indian Journal of Heterocyclic Chemistry. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate.

- Benchchem. (n.d.). Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate.

- Chemicalbook. (n.d.). 3-FORMYL-AZETIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER synthesis.

- BLD Pharm. (n.d.). tert-Butyl 3-aminoazetidine-1-carboxylate.

- BLD Pharm. (n.d.). 1-(tert-Butyl) 3-methyl 3-(aminomethyl)azetidine-1,3-dicarboxylate hydrochloride.

- Organic Syntheses. (n.d.). Procedure for Synthesis of Enantiopure Di(tert-butyl) (2S,4S)-4-hydroxy-6-oxo-1,2-piperidinedicarboxylate.

- MDPI. (2020). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition.

- ChemScene. (n.d.). tert-Butyl 3-aminoazetidine-1-carboxylate.

- Ambeed.com. (n.d.). Azetidine Derivatives in Drug Design.

- NIH National Center for Biotechnology Information. (2014). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors.

- Sigma-Aldrich. (n.d.). Methyl 1-Boc-azetidine-3-carboxylate 95%.

- PubMed. (2010). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors.

- ChemicalBook. (n.d.). 1-Boc-3-(Amino)azetidine.

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. chemscene.com [chemscene.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates [mdpi.com]

- 5. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 193269-78-2|tert-Butyl 3-aminoazetidine-1-carboxylate|BLD Pharm [bldpharm.com]

Strategic Synthesis of 3-Aminoazetidine-1,3-Dicarboxylate Scaffolds: A Guide for the Modern Medicinal Chemist

An In-Depth Technical Guide for Drug Development Professionals

Preamble: The Azetidine Ring as a Privileged Scaffold in Drug Discovery

The four-membered azetidine ring, once considered an exotic curiosity, has firmly established itself as a "privileged" scaffold in modern medicinal chemistry.[1] Its inherent ring strain, approximately 25.4 kcal/mol, imparts a unique conformational rigidity that distinguishes it from the more flexible and less stable aziridine or the more floppy pyrrolidine.[1] This constrained geometry allows for precise spatial orientation of substituents, enhancing binding affinity and selectivity for biological targets.[2] Furthermore, the azetidine motif can improve critical drug-like properties, including aqueous solubility and metabolic stability, making it a highly sought-after component in the design of novel therapeutics.[3]

This guide provides an in-depth exploration of the synthesis of 3-aminoazetidine-1,3-dicarboxylate building blocks and their immediate precursors. These structures are particularly valuable as they present three distinct points for diversification: the N1-nitrogen and the C3-amino and C3-carboxylate functionalities. We will move beyond simple procedural lists to dissect the underlying chemical principles, offering field-proven insights into why certain synthetic routes are chosen and how to navigate their inherent challenges.

I. The Synthetic Landscape: Major Routes to the Azetidine Core

The construction of the strained azetidine ring is the central challenge. Several robust strategies have emerged, each with distinct advantages and disadvantages. The choice of route often depends on the desired substitution pattern, scale, and availability of starting materials. The primary approaches involve intramolecular cyclization (C-N bond formation) or strain-release functionalization.[4][5]

II. Route A: The Epoxide Ring-Opening Strategy

One of the most classical and reliable methods for constructing 3-hydroxyazetidines, direct precursors to our target molecules, begins with readily available epoxides.[6] A particularly effective variation involves the intramolecular ring-opening of 3,4-epoxy amines.

Causality and Mechanistic Insight

The key to this strategy is controlling the regioselectivity of the intramolecular nucleophilic attack of the amine onto the epoxide. The reaction can lead to either the desired 4-membered azetidine ring (4-exo-tet cyclization) or the thermodynamically more stable 5-membered pyrrolidine ring (5-endo-tet cyclization).[7] The choice of catalyst is paramount. Lanthanide triflates, such as La(OTf)₃, have proven to be excellent Lewis acids for this transformation.[8] They activate the epoxide towards nucleophilic attack without being quenched by the basicity of the amine nucleophile. The catalyst coordinates to the epoxide oxygen, facilitating a highly regioselective attack at the C4 position to furnish the azetidine alcohol.[8]

Protocol: Synthesis of tert-Butyl 3-Aminoazetidine-1-carboxylate from the Azide Precursor

This protocol details the final, critical step in the sequence: the reduction of the azide to the primary amine. This transformation is clean and high-yielding, providing the versatile 1-Boc-3-aminoazetidine intermediate.[9][10][11]

Step-by-Step Methodology:

-

Vessel Preparation: To a hydrogenation vessel, add tert-butyl 3-azidoazetidine-1-carboxylate (1.0 eq).

-

Solvent & Catalyst: Dissolve the starting material in a suitable solvent such as ethyl acetate (EtOAc) or methanol (MeOH). Add 10% Palladium on Carbon (Pd/C) catalyst (approx. 5-10% w/w).

-

Hydrogenation: Seal the vessel and purge thoroughly with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen (typically 1-3 atm, or use a hydrogen balloon) and stir the mixture vigorously at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 4-12 hours).

-

Work-up: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to yield tert-butyl 3-aminoazetidine-1-carboxylate as a colorless oil or white powder, which is often of sufficient purity (>98%) for subsequent steps.[9][11]

Self-Validation: The complete disappearance of the characteristic azide stretch (~2100 cm⁻¹) in the IR spectrum and the appearance of N-H stretches (~3300-3400 cm⁻¹) confirms the reaction's success. ¹H NMR will show the disappearance of the proton alpha to the azide and the appearance of a new signal for the amino group protons.

III. Route B: Strain-Release Functionalization of 1-Azabicyclo[1.1.0]butane (ABB)

A more contemporary and highly efficient strategy involves the ring-opening of 1-azabicyclo[1.1.0]butane (ABB).[12] This strained intermediate serves as a powerful linchpin, enabling the rapid and modular synthesis of diverse 3-substituted azetidines.[5][13]

Causality and Mechanistic Insight

The immense ring strain of the ABB system makes it susceptible to nucleophilic attack. Treatment of ABB (often generated in situ) with a nucleophile in the presence of an electrophile results in a formal strain-release functionalization. For instance, using a halide source can generate versatile 3-haloazetidine intermediates.[5] This approach is particularly powerful as it allows for the installation of various functionalities at the C3 position in a single, efficient step.

Protocol: Gram-Scale Synthesis of 1-(tert-Butoxycarbonyl)azetidine-3-carboxylic Acid

This protocol leverages a protected 3-haloazetidine, synthesized via strain-release, to produce the valuable azetidine-3-carboxylic acid building block.[5]

Step-by-Step Methodology:

-

Cyanation: To a solution of tert-butyl 3-iodoazetidine-1-carboxylate (1.0 eq) in dimethyl sulfoxide (DMSO), add sodium cyanide (NaCN) (1.2-1.5 eq). Heat the mixture (e.g., to 60-70 °C) and monitor by LC-MS.

-

Cyanation Work-up: Upon completion, cool the reaction, dilute with water, and extract with an organic solvent like EtOAc. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield tert-butyl 3-cyanoazetidine-1-carboxylate.

-

Hydrolysis: Dissolve the crude cyanoazetidine in a suitable solvent mixture (e.g., ethanol/water). Add a strong base such as sodium hydroxide (NaOH) (several equivalents) and heat the mixture to reflux.

-

Hydrolysis Monitoring & Work-up: Monitor the reaction for the disappearance of the nitrile and the formation of the carboxylate. Upon completion, cool the mixture to 0 °C and carefully acidify with aqueous HCl to a pH of ~3-4.

-

Isolation: Extract the acidic aqueous layer multiple times with EtOAc. Combine the organic extracts, dry over Na₂SO₄, and concentrate under reduced pressure to afford 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid, typically as a white solid.[5]

Trustworthiness: This three-step sequence (ABB formation -> halogenation -> cyanation -> hydrolysis) has been demonstrated on a gram scale with an excellent overall yield of 58%.[5] The structure of key intermediates and products can be unequivocally confirmed by NMR, MS, and in some cases, X-ray crystallography.[14]

IV. Route C: The Schmidt Rearrangement for α-Amino Acid Synthesis

To generate a 3-amino-3-carboxylate scaffold, a powerful tool is the Schmidt reaction. This reaction converts a carboxylic acid into an amine with the loss of one carbon atom, proceeding through an isocyanate intermediate.[15][16]

Causality and Mechanistic Insight

Starting with a 1,3-dicarboxylate precursor (e.g., 1-(tert-butyl) 3-methyl azetidine-1,3-dicarboxylate), the ester at C3 can be selectively hydrolyzed. The resulting carboxylic acid is then treated with an azide source (e.g., hydrazoic acid or diphenylphosphoryl azide) under acidic conditions. The carboxylic acid is converted to an acyl azide, which undergoes rearrangement to an isocyanate.[17] Trapping this isocyanate with a suitable alcohol (like t-butanol) generates a protected amine (e.g., a Boc group), yielding the desired 3-amino-3-carboxylate structure directly. This method is highly effective for creating quaternary α-amino acid analogues.

V. Data Summary: Comparison of Synthetic Strategies

| Synthetic Route | Key Starting Material | Typical Overall Yield | Advantages | Disadvantages | Reference |

| Epoxide Ring-Opening | cis-3,4-Epoxy amine | Good to Excellent | Utilizes well-established chemistry; reliable and scalable. | Can have regioselectivity issues (pyrrolidine formation); multi-step process. | [7][8] |

| Strain-Release (ABB) | 1,3-Dihalopropane derivative | Excellent | Highly efficient and modular; gram-scale demonstrated; rapid access to diverse C3-analogs. | ABB intermediate can be unstable; requires careful handling of strained rings. | [5][12] |

| Reductive Amination | 1-Boc-3-azetidinone | Good | Direct and straightforward for C3-amino derivatives. | Starting azetidinone can be expensive; limited to C3-amino analogs. | [18][19] |

| Schmidt Rearrangement | Azetidine-1,3-dicarboxylic acid | Moderate to Good | Directly forms the C3-amino-C3-carboxylate scaffold; creates quaternary centers. | Requires handling of potentially explosive azides; can have side reactions. | [15][17] |

VI. Conclusion and Future Outlook

The synthesis of 3-aminoazetidine-1,3-dicarboxylate building blocks is a mature field with several robust and scalable routes available to the process chemist. The classical epoxide ring-opening strategy remains a reliable workhorse, while modern strain-release methodologies using ABB intermediates offer unparalleled efficiency and modularity for rapid library synthesis.[5][8][12] The choice of synthetic strategy should be guided by a careful analysis of cost, scale, desired substitution patterns, and in-house expertise. As the demand for novel, three-dimensionally complex drug candidates continues to grow, the importance of these versatile azetidine scaffolds will only increase, driving further innovation in their synthesis and application.

References

- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.RSC Publishing.

- Synthesis of Azetidines by Epoxide Ring-Opening–Ring-Closure Procedure.Synfacts.

- Enantiocontrolled Azetidine Library Synthesis via Strain-Release Functionalization of 1-Azabicyclobutanes.Journal of the American Chemical Society.

- Modular access to functionalized azetidines via electrophilic azetidinylation.Organic Chemistry Frontiers (RSC Publishing).

- Modular Access to Functionalized Azetidines via Electrophilic Azetidinyl

- Enantiocontrolled Azetidine Library Synthesis via Strain-Release Functionaliz

- 1-Boc-3-(Amino)azetidine | 193269-78-2.ChemicalBook.

- Ring Opening of Epoxides, Aziridines, and Cyclic Anhydrides.Thieme.

- Azetidine Ring Formation - Technical Support Center.Benchchem.

- Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines.

- Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine.

- Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis.Journal of the American Chemical Society.

- Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition.PubMed Central.

- Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid.PubMed.

- Schmidt reaction.Wikipedia.

- 1-Boc-3-Aminoazetidine: Your Gateway to Novel Pharmaceutical Compounds.Apolloscientific.

- The Role of 1-Boc-3-(Amino)azetidine in Modern Pharmaceutical Synthesis.Medium.

- Synthesis of Azetidines.Chinese Journal of Organic Chemistry.

- Tert-butyl 3-amino-3-cyanoazetidine-1-carboxyl

- Schmidt Reaction.Organic Chemistry Portal.

- Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone.

- Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)

- 1-Boc-3-(aminomethyl)azetidine.Sigma-Aldrich.

- Schmidt Reaction.Chemistry LibreTexts.

- Synthesis of alkyl 2-(bromomethyl)aziridine-2-carboxylates and alkyl 3-bromoazetidine-3-carboxylates as amino acid building blocks.

- Azetidines.Enamine.

- 1-Boc-3-aminoazetidine | CAS 193269-78-2.Santa Cruz Biotechnology.

- Rapid diversified synthesis of azetidine-3-carboxylic acids.Semantic Scholar.

- An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids.Semantic Scholar.

- tert-Butyl 3-Aminoazetidine-1-carboxyl

- Functionalized C3-Symmetric Building Blocks—The Chemistry of Triaminotrimesic Acid.MDPI.

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Azetidines - Enamine [enamine.net]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Synthesis of Azetidines [manu56.magtech.com.cn]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1-Boc-3-(Amino)azetidine | 193269-78-2 [chemicalbook.com]

- 10. nbinno.com [nbinno.com]

- 11. nbinno.com [nbinno.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Enantiocontrolled Azetidine Library Synthesis via Strain-Release Functionalization of 1-Azabicyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. Schmidt reaction - Wikipedia [en.wikipedia.org]

- 16. Schmidt Reaction [organic-chemistry.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PMC [pmc.ncbi.nlm.nih.gov]

- 19. CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Stability and Storage of 1-tert-butyl 3-methyl 3-aminoazetidine-1,3-dicarboxylate

This guide provides an in-depth analysis of the critical parameters governing the stability and optimal storage conditions for 1-tert-butyl 3-methyl 3-aminoazetidine-1,3-dicarboxylate. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes fundamental chemical principles with practical, field-proven insights to ensure the long-term integrity of this valuable synthetic intermediate.

Introduction: The Imperative of Stability for a Privileged Scaffold

This compound is a key building block in medicinal chemistry. Its structure, featuring a strained four-membered azetidine ring and orthogonal protecting groups (Boc and methyl ester), offers a unique three-dimensional scaffold for the synthesis of novel therapeutics. Azetidines are increasingly incorporated into drug candidates to enhance properties such as metabolic stability, solubility, and receptor affinity.[1][2] However, the inherent ring strain and the presence of multiple functional groups necessitate a thorough understanding of the compound's stability to ensure the reliability and reproducibility of experimental outcomes. This guide delineates the factors influencing its stability and provides actionable protocols for its proper storage and handling.

Structural Features and Their Influence on Stability

The stability of this compound is dictated by the interplay of its constituent functional groups:

-

The Azetidine Ring: As a four-membered nitrogen-containing heterocycle, the azetidine ring possesses significant ring strain (approximately 25.4 kcal/mol).[1] While this strain is a source of synthetic versatility, it also renders the ring susceptible to nucleophilic attack and ring-opening reactions, particularly under acidic conditions.[3][4] Despite this, azetidines are notably more stable than their three-membered aziridine counterparts.[4] Under standard neutral and basic conditions, the azetidine core is generally robust.[1]

-

Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of conditions and its facile removal under acidic conditions (e.g., with trifluoroacetic acid). Its bulkiness can also provide steric hindrance, potentially protecting the azetidine ring from certain reactions.

-

Methyl Ester: The methyl ester is a common protecting group for the carboxylic acid. It is generally stable but can be susceptible to hydrolysis to the corresponding carboxylic acid, especially in the presence of strong acids or bases and water.

-

Free Amino Group: The presence of a primary amine introduces a nucleophilic and basic center, which can influence the compound's reactivity and potential degradation pathways.

Potential Degradation Pathways

While specific degradation studies for this compound are not extensively published, an understanding of its functional groups allows for the prediction of potential degradation routes.

-

Acid-Mediated Ring Opening: The azetidine nitrogen can be protonated under acidic conditions, which can activate the ring towards nucleophilic attack and subsequent ring-opening.[3] The presence of a pendant amide has been shown to facilitate intramolecular ring-opening in some N-substituted azetidines.[3]

-

Hydrolysis of the Methyl Ester: In the presence of moisture, particularly under acidic or basic conditions, the methyl ester can hydrolyze to form the corresponding carboxylic acid.

-

Deprotection of the Boc Group: Exposure to strong acids will lead to the removal of the Boc protecting group, yielding the free amine.

-

Oxidation: While less common for this specific structure, the presence of the amino group could make the molecule susceptible to oxidation over long-term storage if exposed to air and light, especially in the presence of trace metal impurities.

Below is a conceptual workflow for assessing the stability of this compound.

Caption: A workflow for determining the stability of the target compound.

Recommended Storage and Handling Conditions

To minimize degradation and ensure the long-term purity of this compound, the following storage and handling protocols are recommended. These are based on general best practices for protected amino acids, peptides, and other sensitive organic compounds.[5][6][7][8][9]

Table 1: Recommended Storage Conditions

| Condition | Short-Term (1-4 weeks) | Long-Term (>1 month) | Rationale |

| Temperature | 2-8°C (Refrigerated) | -20°C (Frozen) | Reduces the rate of chemical degradation. |

| Atmosphere | Tightly sealed container | Tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen) | Minimizes exposure to moisture and oxygen, preventing hydrolysis and oxidation. |

| Light | Protect from light (Amber vial or opaque container) | Protect from light (Amber vial or opaque container) | Prevents potential photolytic degradation. |